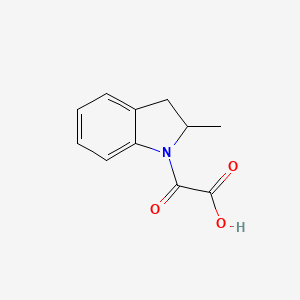

(2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

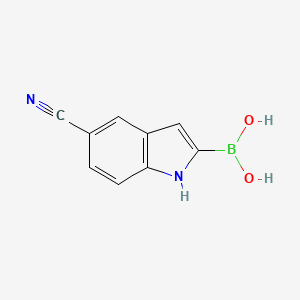

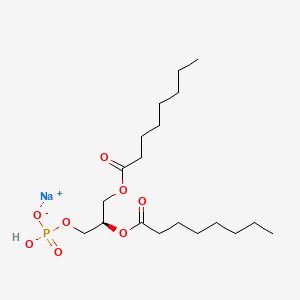

“(2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid” is a chemical compound with the CAS Number: 1018295-36-7. It has a molecular weight of 205.21 and its IUPAC name is the same as the common name . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for the compound is1S/C11H11NO3/c1-7-6-8-4-2-3-5-9(8)12(7)10(13)11(14)15/h2-5,7H,6H2,1H3,(H,14,15) . This indicates the presence of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule . Physical And Chemical Properties Analysis

“(2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid” is a solid at room temperature .Scientific Research Applications

Antiviral Applications

Indole derivatives, including (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid, have shown promise in antiviral therapy. Compounds with the indole nucleus have been reported to exhibit inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of derivatives that can target a broad range of RNA and DNA viruses, making them valuable in the development of new antiviral drugs.

Anti-inflammatory Applications

The indole scaffold is a key feature in many anti-inflammatory agents. Indole derivatives can modulate the inflammatory response, which is crucial in treating conditions like arthritis and other chronic inflammatory diseases. The oxoacetic acid moiety in the compound may contribute to this activity by influencing key inflammatory pathways .

Anticancer Applications

Indole derivatives are known to possess anticancer properties. They can act on various pathways involved in cancer cell proliferation, apoptosis, and metastasis. The presence of the indole ring system in (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid suggests potential utility in cancer treatment, particularly in targeting specific tumor cells or pathways .

Anti-HIV Applications

Research has indicated that certain indole derivatives can be effective against HIV-1. Molecular docking studies of novel indolyl derivatives have shown potential in inhibiting the replication of the HIV-1 virus. This highlights the role of indole-based compounds in the search for new therapeutic agents against HIV .

Antioxidant Applications

The indole nucleus is associated with antioxidant activity, which is important in protecting cells from oxidative stress. This property is beneficial in preventing diseases related to oxidative damage, such as neurodegenerative disorders. The specific antioxidant mechanisms of (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid could be explored further for therapeutic applications .

Antimicrobial Applications

Indole derivatives have been found to exhibit antimicrobial activity against a variety of pathogens. This includes bacteria, fungi, and even some parasites. The ability to disrupt microbial cell processes makes indole-based compounds, like (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid, candidates for developing new antimicrobial drugs .

Antidiabetic Applications

Some indole derivatives have shown potential in managing diabetes by influencing blood glucose levels and insulin sensitivity. The indole core structure may interact with biological targets that play a role in glucose metabolism, offering a pathway for the development of antidiabetic treatments .

Antimalarial Applications

Indole compounds have historically been used in the treatment of malaria. The indole ring system can be modified to target the malaria parasite in different stages of its life cycle. This adaptability makes indole derivatives, including (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid, valuable in the ongoing fight against malaria .

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name |

2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7-6-8-4-2-3-5-9(8)12(7)10(13)11(14)15/h2-5,7H,6H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGESGOYJOOYVIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649323 |

Source

|

| Record name | (2-Methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1018295-36-7 |

Source

|

| Record name | (2-Methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-(2-(4-Chlorophenyl)-2-oxoethyl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1360952.png)